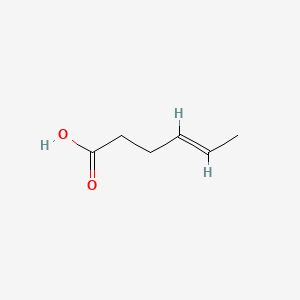

4-Hexenoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hexenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 4-hexenyl esters. Another method includes the oxidation of 4-hexen-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetic acid.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic oxidation of 4-hexene. This process involves the use of catalysts such as palladium or platinum supported on carbon. The reaction is carried out under high pressure and temperature to achieve high yields.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hexenoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce this compound derivatives, such as this compound chloride.

Reduction: The double bond can be reduced using hydrogenation reactions to form hexanoic acid.

Substitution: The carboxyl group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.

Major Products:

Oxidation: this compound chloride, this compound anhydride.

Reduction: Hexanoic acid.

Substitution: this compound esters, this compound amides.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 4-hexenoic acid serves as a crucial building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Oxidation to produce hexanedioic acid.

- Reduction to form hexanoic acid.

- Substitution reactions leading to the formation of esters and amides.

Biology

Research has shown that this compound exhibits potential biological activities. Notably, its derivatives have been studied for:

- Antiviral properties , particularly against Coxsackievirus B and Enterovirus A71. Trans-4-hexenoic acid (a derivative) demonstrated significant antiviral activity with effective concentrations as low as 2.9 µM.

Table 1: Antiviral Efficacy of Trans-4-Hexenoic Acid

| Virus | EC50 (µM) | Effective Concentration Range (µM) | Cytotoxicity |

|---|---|---|---|

| Coxsackievirus B | 2.9 | 2 - 8 | Low |

| Enterovirus A71 | 3.21 | 2 - 8 | Low |

In vivo studies indicated that treatment with trans-4-hexenoic acid significantly reduced viral loads in infected tissues, suggesting its potential as a therapeutic agent against enteroviral infections.

Medicine

The compound is being explored for its role in pharmaceutical synthesis. Its unique structure allows it to act as an intermediate in the production of various drugs, enhancing the efficiency of synthetic pathways.

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and resins. Its reactivity makes it suitable for creating materials with specific properties needed in manufacturing processes.

Case Studies

Several studies highlight the applications of this compound derivatives:

- Coxsackievirus Infection Study : Mice infected with Coxsackievirus B were treated with varying doses of trans-4-hexenoic acid, showing improved survival rates and reduced viral replication in cardiac tissues at higher doses (15 mg/kg and 30 mg/kg).

- Enterovirus A71 Study : Similar protective effects were observed when mice were treated with trans-4-hexenoic acid during enteroviral infections, indicating its broad-spectrum antiviral capabilities.

Mécanisme D'action

The mechanism of action of 4-hexenoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate protons and participate in acid-base reactions. The double bond allows it to undergo addition reactions, which can modify its structure and function. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and signaling pathways.

Comparaison Avec Des Composés Similaires

4-Hexenoic acid can be compared with other similar compounds, such as:

Hexanoic acid: A saturated fatty acid with no double bonds, making it less reactive in certain chemical reactions.

4-Pentenoic acid: A shorter chain unsaturated fatty acid with similar reactivity but different physical properties.

4-Heptenoic acid: A longer chain unsaturated fatty acid with similar chemical properties but different applications.

The uniqueness of this compound lies in its specific chain length and position of the double bond, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Activité Biologique

4-Hexenoic acid, a fatty acid with a double bond at the fourth carbon, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, supported by various studies and data tables.

This compound (C6H10O2) is characterized by its unsaturated structure, which contributes to its reactivity and biological activity. It exists in both cis and trans forms, with distinct properties influencing its biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study involving the compound isolated from Streptomyces atratus revealed its effectiveness against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of approximately 9.8 nM . This positions this compound as a promising candidate for developing new anti-tuberculosis drugs.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including human lung adenocarcinoma (A549) and colon adenocarcinoma (HT-29). The cytotoxic effects were quantified using CD50 values, indicating moderate to strong activity depending on the concentration used .

| Cell Line | CD50 (µg/mL) |

|---|---|

| A549 | 12.7 |

| HT-29 | 25.5 |

| MCF-7 | 3.3 |

The mechanisms underlying the biological activities of this compound include:

- Cell Cycle Arrest : It has been shown to activate p21 promoter regions in cancer cells, leading to cell cycle arrest and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, contributing to cell death.

- Gene Expression Modulation : Studies indicate that this compound can alter the expression of genes involved in apoptosis and cell proliferation.

Study on Antimicrobial Efficacy

A study published in Nature Communications highlighted the biosynthesis of ilamycins, which incorporate this compound as a structural unit. These compounds exhibited potent anti-tuberculosis activity, reinforcing the potential of this compound derivatives in treating resistant strains of bacteria .

Cancer Research

Another significant study assessed the effects of this compound on various cancer cell lines. The findings demonstrated that treatment with this compound led to a reduction in viable cell counts across multiple cancer types, suggesting its broad-spectrum anticancer properties .

Propriétés

Numéro CAS |

35194-36-6 |

|---|---|

Formule moléculaire |

C6H10O2 |

Poids moléculaire |

114.14 g/mol |

Nom IUPAC |

hex-4-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2-3H,4-5H2,1H3,(H,7,8) |

Clé InChI |

NIDHFQDUBOVBKZ-UHFFFAOYSA-N |

SMILES |

CC=CCCC(=O)O |

SMILES isomérique |

C/C=C/CCC(=O)O |

SMILES canonique |

CC=CCCC(=O)O |

Key on ui other cas no. |

35194-36-6 |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Hexenoic acid?

A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: While the provided research articles do not delve deeply into spectroscopic characterization, techniques like Fourier transform infrared (FTIR) spectroscopy can identify key functional groups, such as the carboxylic acid (C=O stretching at 1723 cm-1) and alkene (C=C stretching) moieties. Nuclear magnetic resonance (NMR) spectroscopy can further elucidate the structure and stereochemistry of the compound.

Q3: Is there information about the material compatibility of this compound?

A3: The provided research primarily focuses on the compound's biological activity and chemical synthesis. Information on its compatibility with various materials is limited within these studies.

Q4: What is known about the stability of this compound under different conditions?

A4: While specific stability data is limited, the presence of the carboxylic acid and alkene functionalities suggests potential sensitivity to oxidation, particularly at elevated temperatures and in the presence of light or oxidizing agents. Appropriate storage conditions, like cool, dark environments, would be recommended.

Q5: Are there any industrial applications utilizing this compound's reactivity?

A6: While not directly used, this compound serves as a valuable intermediate in organic synthesis. One example is its application in the preparation of racemic 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid γ-lactone, a component found in the aroma extracts of specific sherries [].

Q6: Have computational methods been applied to study this compound?

A7: Yes, computational studies, specifically semiempirical calculations, were used to investigate intramolecular hydrogen bonding patterns in monocyclic analogs of mycophenolic acid, which share structural similarities with this compound []. These calculations help rationalize the observed differences in potency among the analogs.

Q7: How do structural modifications of this compound affect its biological activity?

A8: Research on mycophenolic acid analogs, which contain a this compound substructure, provides insights into SAR. For example, derivatives lacking the lactone moiety or possessing a methyl group or hydrogen at the C-4 position exhibited significantly reduced cytotoxicity compared to mycophenolic acid []. Conversely, incorporating a chloro group at C-4 yielded analogs with some activity, although substantially lower than mycophenolic acid.

Q8: Do the cis and trans isomers of this compound display different activities?

A9: Yes, studies on methionine adenosyltransferase inhibitors, which include this compound derivatives, show that the trans isomer of 2-amino-4-hexenoic acid acts as a potent inhibitor, while the cis isomer does not []. This highlights the importance of stereochemistry in biological activity.

Q9: What are the challenges in formulating this compound and its derivatives?

A9: While specific formulation challenges are not extensively discussed in the provided research, the potential for oxidation, particularly of the alkene moiety, could be a consideration. Formulation strategies might involve incorporating antioxidants, protecting from light and moisture, and selecting appropriate packaging.

Q10: Is there information regarding SHE regulations specific to this compound?

A10: The provided research articles primarily focus on the chemical and biological aspects of this compound and its derivatives. Specific SHE regulations would depend on the application, handling, and potential exposure risks associated with the compound. It's crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive SHE information.

Q11: What analytical techniques are used to detect and quantify this compound?

A12: Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying this compound, particularly in complex matrices like fermented cucumber brine []. The volatile nature of the compound makes it amenable to GC-MS analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.